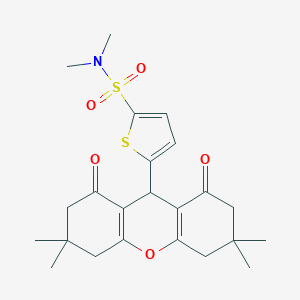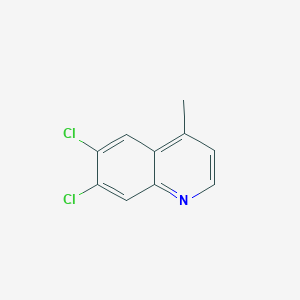
6,7-Dichloro-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-4-methylquinoline (DCMQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a potent and selective inhibitor of the enzyme protein kinase CK2, which plays a crucial role in the regulation of cell growth and proliferation. DCMQ has been extensively studied for its potential use in cancer therapy and other biomedical applications.
作用机制
6,7-Dichloro-4-methylquinoline exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2, which is overexpressed in many types of cancer cells. CK2 plays a crucial role in the regulation of cell growth and proliferation, and its inhibition leads to the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress and DNA damage, the modulation of various signaling pathways, and the regulation of gene expression. These effects contribute to its anticancer activity and may also have potential therapeutic applications in other diseases.
实验室实验的优点和局限性
One of the main advantages of 6,7-Dichloro-4-methylquinoline for lab experiments is its selectivity for CK2, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also pose challenges in terms of dosing and toxicity, and its effects may vary depending on the specific cell type and experimental conditions.
未来方向
There are several potential directions for future research on 6,7-Dichloro-4-methylquinoline, including the development of more potent and selective CK2 inhibitors, the identification of biomarkers for predicting response to this compound treatment, and the exploration of its potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its potential therapeutic applications in other diseases.
合成方法
6,7-Dichloro-4-methylquinoline can be synthesized through a multistep process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 4-chloro-2-methylquinoline with thionyl chloride to yield this compound-2-oxide, which is then reduced to this compound using a suitable reducing agent such as zinc dust.
科学研究应用
6,7-Dichloro-4-methylquinoline has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells, both in vitro and in vivo. This compound has also been found to enhance the sensitivity of cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
属性
分子式 |
C10H7Cl2N |
|---|---|
分子量 |
212.07 g/mol |
IUPAC 名称 |
6,7-dichloro-4-methylquinoline |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
InChI 键 |
VGZHFXHVAWBZMW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
规范 SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



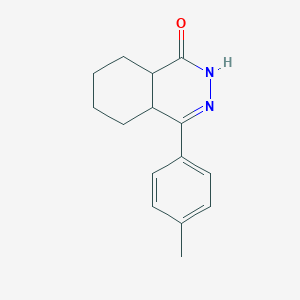
![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)
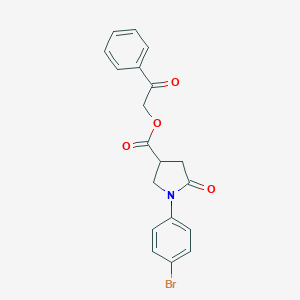
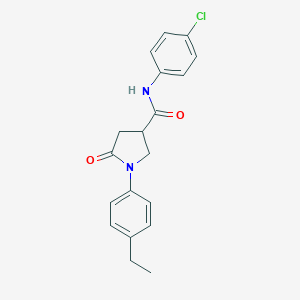
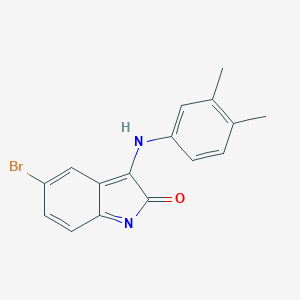
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
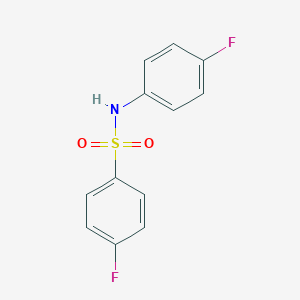
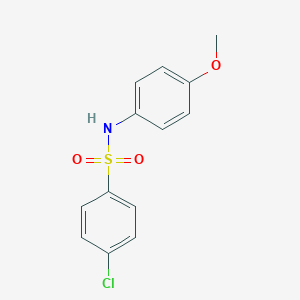
![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
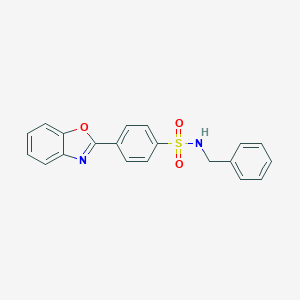
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)
